molecular formula C₄₉H₇₀N₁₂O₁₁ B612493 a-Neoendorphin (1-8) CAS No. 83339-89-3

a-Neoendorphin (1-8)

Cat. No.: B612493
CAS No.: 83339-89-3
M. Wt: 1003.15
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Description

Historical Context and Discovery of Endogenous Opioid Peptides

The quest to understand the mechanisms of opiate drugs like morphine led to the groundbreaking discovery of specific opioid binding sites in the early 1970s. researchgate.netannualreviews.org This finding sparked an intense search for the body's own substances that naturally interact with these receptors. nih.govnih.gov In 1975, the first endogenous opioid peptides, Met-enkephalin and Leu-enkephalin, were isolated and identified. nih.gov This was soon followed by the discovery of other opioid peptides, including β-endorphin and the dynorphins. nih.gov

The identification of these peptides was a landmark in neuroscience, revealing a complex, intrinsic system for pain and emotional regulation. acnp.org The discovery of dynorphin (B1627789) A in 1979, a highly potent opioid peptide, further expanded the known members of this family. sci-hub.se Subsequent research led to the isolation and characterization of the precursor proteins from which these peptides are derived: proopiomelanocortin (POMC), proenkephalin, and prodynorphin. wikipedia.org The human gene for proenkephalin was sequenced in 1982, followed by the gene for dynorphins in 1983. wikipedia.org

Classification and Nomenclature of Neoendorphins and Related Dynorphin Peptides

The dynorphin family of opioid peptides is characterized by their derivation from the common precursor protein, prodynorphin (PDYN). wikipedia.orgfrontiersin.org The processing of this precursor yields several biologically active peptides, including dynorphin A, dynorphin B, and the neoendorphins. wikipedia.orgresearchgate.net

The neoendorphins themselves are classified into two primary forms:

α-neoendorphin: A decapeptide (a peptide chain of 10 amino acids). wikipedia.org

β-neoendorphin: A nonapeptide (a peptide chain of 9 amino acids), which is formed by the removal of the C-terminal lysine (B10760008) residue from α-neoendorphin. nih.govwikipedia.org

a-Neoendorphin (1-8) is a shorter, eight-amino-acid fragment derived from the N-terminal of α-neoendorphin. medchemexpress.com The various dynorphin-related peptides are distinguished by their amino acid sequence and length, which in turn influences their binding affinity for different opioid receptors and their physiological functions. nih.govnih.gov

Peptide FamilyPrecursor ProteinKey Peptide Products
Dynorphins Prodynorphin (PDYN)Dynorphin A, Dynorphin B, α-Neoendorphin, β-Neoendorphin
Enkephalins Proenkephalin (PENK)Met-enkephalin, Leu-enkephalin
Endorphins Proopiomelanocortin (POMC)β-endorphin, γ-endorphin

Role of a-Neoendorphin (1-8) in the Prodynorphin-Derived Opioid Peptide Family

The prodynorphin gene encodes a preproprotein that undergoes proteolytic processing to generate a suite of opioid peptides. sinobiological.comgenecards.orgnih.gov This processing is a complex and tissue-specific phenomenon, leading to varying ratios of the different dynorphin peptides in different regions of the brain and other tissues. nih.govannualreviews.org

The primary bioactive peptides derived from prodynorphin include:

α-Neoendorphin researchgate.net

β-Neoendorphin genecards.orgnih.gov

Dynorphin A (and its fragments like Dynorphin A (1-8)) nih.gov

Dynorphin B (also known as rimorphin) genecards.orgnih.gov

Big Dynorphin wikipedia.org

Leumorphin genecards.orgnih.gov

a-Neoendorphin (1-8), along with other prodynorphin-derived peptides, functions as a ligand for opioid receptors, with a notable affinity for the kappa-opioid receptor (KOR). sinobiological.comsci-hub.se The relative abundance of these peptides can vary; for instance, in many brain regions, α-neoendorphin levels are generally higher than those of β-neoendorphin. nih.gov Studies in the rat hippocampus have shown that the concentrations of dynorphin B, α-neoendorphin, and dynorphin A(1-8) are nearly equal and are present at higher levels than dynorphin A(1-17) and β-neoendorphin. pnas.org The specific processing of prodynorphin and the resulting peptide profile are crucial in determining the precise physiological response in a given neural circuit. annualreviews.org

Overview of Key Research Areas in a-Neoendorphin (1-8) Studies

Research on a-Neoendorphin (1-8) and the broader dynorphin system encompasses several key areas, reflecting their widespread distribution and functional importance. wikipedia.orgpnas.org

Key Research Areas:

Neurotransmission and Neuromodulation: A primary focus is understanding how dynorphin peptides, including a-neoendorphin, act as neurotransmitters or neuromodulators in the central nervous system. nih.govpnas.org This includes their role in regulating the release of other neurotransmitters.

Pain Modulation: The involvement of the dynorphin/kappa-opioid receptor system in pain signaling is a major area of investigation. nih.govnumberanalytics.com

Stress, Anxiety, and Depression: Researchers are exploring the role of these peptides in emotional regulation, with evidence suggesting their involvement in stress responses and the pathophysiology of mood disorders like anxiety and depression. nih.govnumberanalytics.com

Addiction and Reward: The dynorphin system is implicated in the brain's reward pathways and is believed to play a role in the aversive effects of drugs of abuse and the development of addiction. nih.govsinobiological.com

Learning and Memory: The presence and function of dynorphins in brain regions like the hippocampus point to their involvement in cognitive processes such as learning and memory. nih.gov

These research areas are often investigated using a combination of techniques, including immunohistochemistry to map the distribution of these peptides, pharmacological studies using receptor agonists and antagonists, and studies involving genetically modified animals to elucidate the function of the endogenous peptides. nih.govnih.govnih.gov

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70N12O11/c1-29(2)23-38(60-47(70)39(25-30-9-4-3-5-10-30)57-42(65)28-55-41(64)27-56-43(66)35(51)24-31-13-17-33(62)18-14-31)46(69)59-37(12-8-22-54-49(52)53)44(67)58-36(11-6-7-21-50)45(68)61-40(48(71)72)26-32-15-19-34(63)20-16-32/h3-5,9-10,13-20,29,35-40,62-63H,6-8,11-12,21-28,50-51H2,1-2H3,(H,55,64)(H,56,66)(H,57,65)(H,58,67)(H,59,69)(H,60,70)(H,61,68)(H,71,72)(H4,52,53,54)/t35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCYOSYZVIDJSI-UNHORJANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H70N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1003.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Biology and Biosynthesis of A Neoendorphin 1 8

Prodynorphin Gene Structure and Expression.

The foundation for α-neoendorphin (1-8) production lies within the genetic blueprint of the prodynorphin (PDYN) gene.

The human PDYN gene is located on chromosome 20 (20pter-p12) and, like its rat counterpart, is composed of multiple exons and introns. wikipedia.orgoup.com The rat prodynorphin gene, for instance, has its approximately 2.4 kilobase (kb) mRNA encoded by four exons. oup.com Exons 1 and 2 primarily encode the 5'-untranslated region, while exons 3 and 4 contain the protein-coding sequence. oup.com All biologically active dynorphin (B1627789) peptides, including α-neoendorphin, are encoded within the final exon. oup.com

The regulation of PDYN gene transcription is complex, involving various transcription factors and regulatory elements. Studies have identified a CRE/AP-1-like site in the promoter region, which is responsive to factors like CREB, c-Fos, and c-Jun. nih.gov For example, inflammation can induce the phosphorylation of CREB, which in turn influences PDYN gene transcription. nih.gov This intricate regulatory network allows for the adaptive expression of prodynorphin in response to physiological stimuli. mdpi.comelifesciences.org

In humans, the PDYN gene can generate several tissue-specific transcripts through alternative splicing and the use of different promoters. researchgate.netnih.govnih.gov This complexity suggests a high degree of plasticity in the dynorphin system's adaptive responses. nih.gov

Prodynorphin mRNA is widely distributed throughout the central nervous system and in various peripheral tissues. sci-hub.sepnas.org In the human brain, high levels of PDYN mRNA are found in limbic system structures such as the amygdala, hippocampus, entorhinal cortex, and cingulate cortex, as well as in the neostriatum. nih.gov This distribution is distinct from that of proenkephalin mRNA, suggesting separate functional roles for the two opioid systems. nih.gov

In rats, prodynorphin mRNA is expressed in numerous brain regions including the hypothalamus, hippocampus, cortex, and striatum. oup.comwjgnet.com It is also found in peripheral tissues like the adrenal gland, testis, spinal cord, and pituitary gland. pnas.orgoup.com Notably, there can be gender-specific differences in expression; for example, male rats have been observed to have nearly double the levels of prodynorphin mRNA in the intermediate lobe of the pituitary compared to females. oup.com

Regional Expression of Prodynorphin mRNA in the Human Brain
Brain RegionExpression LevelAssociated System
AmygdalaHighLimbic System
HippocampusHighLimbic System
Entorhinal CortexHighLimbic System
Cingulate CortexHighLimbic System
Neostriatum (Patch Compartment)HighLimbic-Associated
Ventromedial Prefrontal CortexHighLimbic-Associated

Genomic Organization and Transcriptional Regulation

Post-Translational Processing of Prodynorphin.

Following translation of the PDYN mRNA, the resulting precursor protein, prodynorphin (also known as proenkephalin B), undergoes a series of enzymatic modifications to yield bioactive peptides. researchgate.netoup.com This processing is crucial for generating α-neoendorphin and its truncated form, α-neoendorphin (1-8).

The primary enzymes responsible for cleaving prohormones at specific sites are the prohormone convertases (PCs), particularly PC1 (also known as PC3) and PC2. nih.govportico.orgelyssabmargolis.com These subtilisin-related enzymes are located within the regulated secretory pathway of neuroendocrine cells and are themselves synthesized as inactive precursors. nih.gov PC1 and PC2 exhibit distinct but sometimes overlapping specificities for cleavage sites, which are typically pairs of basic amino acids (e.g., Lys-Arg). oup.comportico.org Studies have shown that both PC1 and PC2 are involved in the processing of prodynorphin. nih.govnih.gov

After the initial endoproteolytic cleavage by PCs, the resulting peptide intermediates often have C-terminal basic residues that must be removed to achieve full biological activity. This trimming is accomplished by Carboxypeptidase E (CPE). elyssabmargolis.comnih.govoup.com CPE, initially identified as enkephalin convertase, is essential for the maturation of numerous neuropeptides, including those derived from prodynorphin. nih.govoup.com The absence of CPE activity leads to an accumulation of C-terminally extended, and often inactive, peptide forms. nih.gov Furthermore, CPE activity can enhance the processing efficiency of PC2, possibly by removing the basic residue-extended peptides that can cause product inhibition. nih.gov

Prodynorphin contains several pairs of basic amino acids that serve as cleavage sites for prohormone convertases. researchgate.netnih.gov The processing of prodynorphin can yield multiple bioactive peptides, including α-neoendorphin, dynorphin A, and dynorphin B. researchgate.netoup.com

α-Neoendorphin is a 10-amino acid peptide that is liberated from the N-terminal region of the prodynorphin precursor. wikipedia.org The generation of α-neoendorphin (1-8), an eight-amino acid fragment, occurs through further enzymatic processing. medchemexpress.com This truncated peptide is derived from the N-terminal of α-neoendorphin. medchemexpress.commedchemexpress.com Research indicates that PC2 is capable of cleaving at single basic residues, a mechanism that can lead to the formation of peptides like dynorphin A (1-8). nih.gov It is plausible that a similar single basic residue cleavage is involved in the conversion of α-neoendorphin to α-neoendorphin (1-8). Additionally, other enzymes, such as the synaptosomal membrane-bound endopeptidase-24.15, have been shown to convert α-neoendorphin into leucine-enkephalin, highlighting the complex enzymatic pathways involved in the metabolism of prodynorphin-derived peptides. nih.gov

Key Enzymes in Prodynorphin Processing
EnzymeAbbreviationFunction
Prohormone Convertase 1PC1/PC3Initial endoproteolytic cleavage of prodynorphin at paired basic residues. portico.org
Prohormone Convertase 2PC2Endoproteolytic cleavage of prodynorphin at both paired and single basic residues. nih.govnih.gov
Carboxypeptidase ECPERemoves C-terminal basic residues from peptide intermediates, leading to mature peptides. elyssabmargolis.comnih.gov

Differential Processing and Relative Abundance of Prodynorphin-Derived Peptides

The biosynthesis of α-neoendorphin (1-8) is a multi-step process that begins with the precursor protein, prodynorphin (pDyn). The processing of this precursor is not uniform throughout the nervous system, leading to significant regional variations in the types and quantities of resulting peptides. nih.govnih.govannualreviews.org This differential processing is a critical mechanism for regulating the function of the dynorphin opioid system. jneurosci.org

Prodynorphin contains the sequences for several bioactive peptides, including α-neoendorphin, β-neoendorphin, dynorphin A, and dynorphin B. sci-hub.senih.gov The cleavage of the precursor into these active components is accomplished by prohormone convertases (PCs), specifically PC1 and PC2. nih.gov PC1 is thought to initiate the process by cleaving prodynorphin into larger intermediates, while PC2 is responsible for further processing these intermediates into the final, biologically active peptides such as α-neoendorphin, dynorphin A (1-17), and dynorphin B. nih.gov

Studies comparing different brain regions reveal striking differences in the relative abundance of these peptides. nih.gov In many areas of the rat and primate brain, including the striatum and cortex, α-neoendorphin is the most abundant prodynorphin-derived peptide. nih.govumich.edunih.gov For instance, in the primate striatum (caudate and putamen), the concentration of α-neoendorphin is 5 to 8 times higher than that of dynorphin B. umich.edu Similarly, in the rat hippocampus, the concentrations of dynorphin B, α-neoendorphin, and dynorphin A(1-8) are found to be nearly equal and significantly higher than those of dynorphin A(1-17) and β-neoendorphin. nih.gov

This differential processing is also evident in the pituitary gland. The posterior pituitary contains high and roughly equimolar concentrations of smaller peptides like α-neoendorphin, β-neo-endorphin, dynorphin A(1-17), and dynorphin A(1-8), indicating near-complete processing. oup.com In contrast, the anterior pituitary predominantly contains larger, less-processed precursor forms. sci-hub.seoup.com

The ratio of different peptides provides insight into the tissue-specific enzymatic activity. For example, the ratio of dynorphin A(1-8) to dynorphin A(1-17) is particularly high in the rat striatum and midbrain, suggesting preferential processing of the larger dynorphin A form. annualreviews.org In primates, the ratio of dynorphin A(1-17) to dynorphin A(1-8) is significantly greater in the cortex than in the striatum, pointing to unique processing pathways in the primate brain. nih.gov These findings indicate that the relative levels of processing enzymes can profoundly impact which neuropeptides are generated from a single precursor, thereby modulating neuropeptide gene expression and subsequent biological activity. sci-hub.se

Table 1: Relative Abundance of Prodynorphin-Derived Peptides in Primate Brain Regions

Brain Region α-neoendorphin Dynorphin B Dynorphin A (1-8) Dynorphin A (1-17)
Striatum Most Abundant 5-8x less than α-neo 2x more than Dyn A (1-17) Least Abundant
Cortex Most Abundant Second Most Abundant Least Abundant Least Abundant

Data derived from studies on Macaca nemestrina. umich.edu

Table 2: Relative Concentrations of Prodynorphin-Derived Peptides in Rat Hippocampus

Peptide Relative Concentration
Dynorphin B High
α-neoendorphin High
Dynorphin A (1-8) High
Dynorphin A (1-17) Low (1/5th to 1/10th of Dyn B)
β-neoendorphin Low (1/5th to 1/10th of Dyn B)

Data represents the relative molar content found in rat hippocampal tissue extracts. nih.gov

Intracellular Trafficking and Storage of a-Neoendorphin (1-8)

The conventional model of neuropeptide synthesis posits that precursor proteins are processed into their mature forms within the trans-Golgi network and secretory vesicles as they are transported from the cell body to the axon terminals. researchgate.net However, recent evidence suggests a "synaptic model" for the dynorphin system. researchgate.net This model proposes that the precursor, prodynorphin, is largely transported to and stored in an unprocessed state within axon terminals and dendrites. researchgate.net

Research has shown that in brain regions like the hippocampus and striatum, the molar content of unprocessed prodynorphin in axon terminals is significantly greater than that of the mature dynorphin peptides. researchgate.net Electron microscopy studies have confirmed the coexistence of both prodynorphin and its processed peptides within the same axon terminals, and occasionally within the same individual dense-core vesicles. nih.govresearchgate.net This indicates that the precursor protein itself is stored at presynaptic sites, ready for processing. researchgate.net

The trafficking and storage mechanisms appear to exhibit regional differences. In the hippocampus and striatum, prodynorphin is predominantly located in neuronal processes and terminals. researchgate.net In contrast, the distribution between the neuronal cell bodies and the processes is more balanced in the amygdala and cerebral cortex. researchgate.net This suggests that the regulation of precursor trafficking and processing is tailored to the specific functions of different neuronal circuits. researchgate.net

A key implication of this storage model is that the final processing of prodynorphin into α-neoendorphin and other peptides can be regulated locally at the synapse. researchgate.net Studies have demonstrated that neuronal activity, such as potassium-induced depolarization, can activate the processing of stored prodynorphin and trigger the secretion of the resulting opioid peptides. researchgate.net This provides a dynamic mechanism for the local control of synaptic transmission, allowing for rapid, on-demand synthesis and release of neuropeptides like α-neoendorphin directly at the site of action. researchgate.net

Metabolic Degradation and Inactivation Pathways of a-Neoendorphin (1-8) in Biological Systems

Once released into the extracellular space, the biological activity of α-neoendorphin (1-8) is terminated through enzymatic degradation. ki.se This inactivation is primarily carried out by peptidases, which are often membrane-bound enzymes with their active sites facing the extracellular environment. researchgate.net These enzymes cleave the peptide into smaller, inactive fragments, or in some cases, into fragments with different biological activities. ki.se

Several enzymes have been identified that are capable of degrading α-neoendorphin. A soluble metalloendopeptidase isolated from rat brain has been shown to rapidly hydrolyze α-neoendorphin to produce Leu-enkephalin. nih.govcapes.gov.br This suggests a metabolic pathway where one active opioid peptide is converted into another. Another enzyme implicated in the metabolism of α-neoendorphin is thimet oligopeptidase (EC 3.4.24.15; TOP), a metallopeptidase found in high concentrations in neuroendocrine tissues. researchgate.net

The degradation process involves the cleavage of specific peptide bonds. Aminopeptidases, for example, act by cleaving the N-terminal amino acid. researchgate.netfrontiersin.org The rapid N-terminal cleavage of tyrosine from dynorphin A to yield des-tyrosine dynorphin A has been well-documented, and similar aminopeptidase (B13392206) activity likely affects other dynorphin peptides. nih.gov Other enzymes, like neprilysin (NEP, EC 3.4.24.11), are zinc endopeptidases that cleave peptide bonds on the N-terminal side of hydrophobic amino acid residues. researchgate.net The specific peptidases responsible for the complete inactivation of α-neoendorphin (1-8) in various tissues contribute to the precise temporal and spatial control of its signaling.

Receptor Pharmacology and Signaling Mechanisms of A Neoendorphin 1 8

Opioid Receptor Affinities and Selectivity Profiles

α-Neoendorphin (1-8) is an endogenous opioid peptide derived from the precursor protein prodynorphin. wikipedia.orgwikipedia.org Like other peptides from this family, it interacts with the three classical opioid receptors: kappa (κ), delta (δ), and mu (μ). However, its affinity and selectivity for these receptors are not uniform, leading to a distinct pharmacological profile.

α-Neoendorphin and its fragments are recognized as endogenous ligands for the kappa opioid receptor (KOR). guidetopharmacology.orgsigmaaldrich.com Studies have demonstrated that α-neoendorphin acts as an agonist at KORs, meaning it binds to and activates the receptor. nih.gov Evidence from preparations containing exclusively functional KORs, such as the rabbit vas deferens, confirms that α-neoendorphin can significantly inhibit electrically-evoked contractions, an effect characteristic of KOR agonism. nih.gov

However, compared to the parent peptide dynorphin (B1627789) A, α-neoendorphin exhibits lower potency at the KOR. nih.gov Research indicates that α-neoendorphin is approximately 10 to 20 times less potent than dynorphin A in activating KORs. nih.gov The shorter fragment, α-neoendorphin (1-8), along with β-neoendorphin, is even less potent. nih.gov This reduced potency and selectivity for the KOR is attributed to its structure, as it lacks some of the C-terminal basic amino acid residues that are critical for high-affinity kappa receptor binding. nih.govnih.gov

While showing a preference for KORs, α-neoendorphin and its fragments also interact with delta opioid receptors (DORs). wikipedia.organnualreviews.org Studies have shown that peptides derived from prodynorphin can bind to DORs with high affinity. sigmaaldrich.com The shorter prodynorphin-derived peptides, in particular, appear to be less selective for the KOR and engage with DORs more readily. annualreviews.org This suggests that the processing of larger peptides like dynorphin A into smaller fragments such as α-neoendorphin (1-8) can shift the receptor interaction profile, increasing activity at delta sites. annualreviews.org

Interactions with the mu opioid receptor (MOR) are also a feature of the pharmacology of prodynorphin peptides. wikipedia.orgnih.gov α-Neoendorphin can bind to MORs, although generally with a lower affinity than for KORs. sigmaaldrich.comnih.gov Shorter peptides derived from prodynorphin, including α-neoendorphin (1-8), are noted to have comparable affinities at both μ and κ receptors. guidetopharmacology.org This lack of high selectivity means that α-neoendorphin (1-8) can be considered a mixed kappa/mu agonist. Studies comparing its effects to the highly selective MOR agonist normorphine show that its profile is intermediate, suggesting interaction at both receptor types. nih.gov

The receptor selectivity of α-neoendorphin (1-8) is best understood in comparison to other peptides derived from the same precursor. Dynorphin A is generally considered the most potent and selective endogenous KOR agonist. annualreviews.org Dynorphin B also demonstrates strong KOR selectivity. nih.gov This high selectivity is attributed to the presence of strongly basic amino acid residues in their C-terminal domains. nih.govnih.gov

α-Neoendorphin, while still a potent KOR agonist, is less selective than Dynorphin A and B. nih.govnih.gov The shorter fragments, such as α-neoendorphin (1-8) and dynorphin A (1-8), exhibit even lower selectivity for the KOR, with increased relative affinity for MOR and DOR. guidetopharmacology.organnualreviews.org This progressive decrease in KOR selectivity with peptide cleavage suggests that post-translational processing of the prodynorphin precursor can generate peptides with functionally distinct receptor interaction profiles. annualreviews.org

Relative Potency of Prodynorphin Peptides at the Kappa Opioid Receptor
PeptideRelative Potency / Rank OrderReference
Dynorphin A (1-17)Highest nih.govnih.gov
α-NeoendorphinIntermediate (Less potent than Dynorphin A) nih.govnih.gov
Dynorphin BIntermediate (Similar to α-Neoendorphin) nih.gov
β-NeoendorphinLower (Similar to Dynorphin A (1-8)) nih.govnih.gov
Dynorphin A (1-8)Lower (Less potent than α-Neoendorphin) nih.govnih.gov

Mu Opioid Receptor (MOR) Binding and Potency

Ligand-Receptor Coupling and Signal Transduction

The binding of α-neoendorphin (1-8) to an opioid receptor initiates a cascade of intracellular events, transmitting the extracellular signal into a cellular response. This process is mediated by the receptor's nature as a G-protein coupled receptor.

Opioid receptors are members of the large G-protein coupled receptor (GPCR) superfamily. nih.govwikipedia.orgarxiv.org These receptors are integral membrane proteins characterized by seven transmembrane domains. wikipedia.orgnih.gov The binding of an agonist ligand, such as α-neoendorphin (1-8), to the extracellular portion of the receptor induces a conformational change. wikipedia.orgoup.com

This structural change is transmitted to a heterotrimeric G-protein (composed of α, β, and γ subunits) associated with the receptor's intracellular loops. nih.govwikipedia.org The conformational change in the receptor causes the Gα subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), leading to its activation. wikipedia.orgoup.com Subsequently, the activated Gα-GTP unit and the Gβγ dimer dissociate from each other and the receptor. wikipedia.org These dissociated subunits then interact with and modulate the activity of various downstream effector proteins, such as enzymes (e.g., adenylyl cyclase) and ion channels, to produce a physiological response. oup.commdpi.com The opioid receptors, including KOR, primarily couple to inhibitory G-proteins of the Gi/o family. sigmaaldrich.comnih.govmdpi.com

Downstream Signaling Pathways (e.g., Adenylyl Cyclase Inhibition, Ion Channel Modulation)

The binding of α-Neoendorphin (1-8) to its primary target, the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. nih.govwikipedia.org Like other opioid receptors, the KOR is predominantly coupled to inhibitory G-proteins (Gαi/o). nih.govnih.gov Activation of these G-proteins by α-Neoendorphin (1-8) leads to the modulation of key effector enzymes and ion channels, ultimately altering neuronal excitability and neurotransmitter release. nih.govmeddiscoveries.org

Adenylyl Cyclase Inhibition: A canonical signaling pathway for KOR activation is the inhibition of adenylyl cyclase. nih.govmdpi.com The activated Gαi subunit of the G-protein directly inhibits the activity of this enzyme, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). meddiscoveries.orgmdpi.com Research has demonstrated that various dynorphin peptides, including α-neoendorphin, effectively inhibit cAMP production. In a study using PC-12 cells stably expressing a pH-sensitive GFP-tagged KOR, 1 μM of α-neoendorphin was shown to inhibit intracellular cAMP levels to a similar extent as other endogenous dynorphins like Dynorphin A and Dynorphin B. nih.gov This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins. biologists.com

Ion Channel Modulation: Beyond adenylyl cyclase inhibition, the G-protein subunits dissociated upon receptor activation also directly modulate the activity of various ion channels. nih.govmeddiscoveries.org

Potassium Channels: The Gβγ subunit complex activates G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and decreasing the likelihood of action potential firing. meddiscoveries.org

Calcium Channels: The Gβγ subunits also inhibit voltage-gated calcium channels (VGCCs), specifically N-, P/Q-, and L-types. nih.gov This action reduces calcium influx into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release. nih.gov The binding of neoendorphins to opioid receptors on dorsal root ganglion (DRG) neurons has been observed to reduce the duration of calcium-dependent action potentials. wikipedia.org

Interestingly, the modulatory effects of dynorphin peptides are not universal across all ion channels. A study investigating the interaction of dynorphin peptides with acid-sensing ion channel 1a (ASIC1a) found that while Dynorphin A and Big Dynorphin could modulate ASIC1a activity, α-neoendorphin did not affect its steady-state desensitization. nih.gov This highlights a degree of specificity among the dynorphin peptides in their interaction with different ion channel targets.

Table 1: Summary of Downstream Signaling Effects of α-Neoendorphin (1-8) Activation of KOR

EffectorSubunitEffectConsequenceReference
Adenylyl CyclaseGαiInhibitionDecreased intracellular cAMP meddiscoveries.orgnih.govmdpi.comnih.gov
GIRK ChannelsGβγActivationK+ efflux, membrane hyperpolarization nih.govmeddiscoveries.org
N-, P/Q-, L-type VGCCsGβγInhibitionDecreased Ca2+ influx, reduced neurotransmitter release wikipedia.orgnih.gov
ASIC1a ChannelsN/ANo effectN/A nih.gov

Receptor Internalization and Trafficking Dynamics

Following agonist binding and initial signaling, the sensitivity of the receptor response is regulated through processes of desensitization and internalization. This is a crucial mechanism for preventing overstimulation and for recycling receptors back to the cell surface. For opioid receptors, this process is heavily mediated by β-arrestins. nih.govmeddiscoveries.orgarxiv.org Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. arxiv.org This recruitment uncouples the receptor from its G-protein and targets it for internalization into endosomes. nih.govmeddiscoveries.org

The specific endogenous ligand can influence the post-endocytic fate of the receptor. Studies on the KOR have revealed that different dynorphin peptides can drive distinct trafficking pathways. For instance, while Dynorphin A tends to localize the KOR to late endosomes for degradation, Dynorphin B preferentially directs the receptor to recycling endosomes, allowing it to return to the plasma membrane. nih.gov

Research specifically involving α-neoendorphin has shown its capability to induce receptor internalization. In studies on μ-opioid receptor (MOR) internalization in rat spinal cord slices, α-neoendorphin was found to produce MOR-1 internalization. nih.govjneurosci.org The effect was significantly enhanced when peptidases, enzymes that degrade the peptide, were inhibited. nih.govjneurosci.org This indicates that α-neoendorphin is an effective agonist for inducing MOR internalization but its action is normally curtailed by rapid enzymatic degradation in the synaptic cleft. nih.gov Although primarily a KOR agonist, this activity at the MOR highlights the peptide's potential for cross-receptor interaction and regulation. wikipedia.orgnih.gov

Table 2: Research Findings on α-Neoendorphin (1-8)-Related Receptor Internalization

ReceptorSystem StudiedKey FindingImplicationReference
KORPC-12 & CHO cellsDifferent dynorphin peptides induce distinct trafficking fates (degradation vs. recycling).The specific endogenous ligand dictates the long-term signaling potential of the receptor. nih.gov
MOR-1Rat spinal cord slicesα-Neoendorphin induces MOR-1 internalization, an effect enhanced by peptidase inhibitors.α-Neoendorphin can activate and promote the internalization of MOR, but its physiological effect is limited by enzymatic degradation. nih.govjneurosci.orgjneurosci.org

Allosteric Modulation and Receptor Oligomerization Studies

The classic view of receptor pharmacology focuses on an agonist binding to an orthosteric site to produce a response. However, the activity of GPCRs like the KOR can also be fine-tuned by more complex mechanisms, including allosteric modulation and the formation of receptor oligomers. meddiscoveries.org

Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site used by the endogenous ligand. meddiscoveries.org These modulators can be positive (PAMs), negative (NAMs), or neutral, enhancing, inhibiting, or not affecting the affinity and/or efficacy of the orthosteric ligand, respectively. While the concept of using allosteric modulators is a significant area of therapeutic interest for opioid receptors, specific studies identifying allosteric binding sites on the KOR for α-Neoendorphin (1-8) or allosteric molecules that specifically modulate its effects are not extensively detailed in current literature.

Receptor Oligomerization: Opioid receptors can form both homodimers (e.g., KOR-KOR) and heterodimers (e.g., KOR-MOR, KOR-DOR) with other opioid receptors, as well as oligomerize with other types of GPCRs, such as metabotropic glutamate (B1630785) receptors (mGluRs). meddiscoveries.orgnih.gov Such oligomerization can lead to unique pharmacological and signaling properties that are different from those of the individual monomeric receptors. pnas.org For example, μ/δ-heterodimer formation has been reported to play a role in the synergistic effects of some opiates. meddiscoveries.org

Prodynorphin-derived peptides, the family to which α-neoendorphin belongs, are now understood to be more "promiscuous" than previously thought, capable of binding to and signaling through μ-, δ-, and κ-opioid receptors. pnas.org This promiscuity, combined with the potential for receptor oligomerization, creates a highly complex signaling environment. Furthermore, the concept of "biased agonism" or "functional selectivity" suggests that a single ligand, like α-neoendorphin, can stabilize different conformational states of the receptor, preferentially activating certain downstream pathways (e.g., G-protein signaling) over others (e.g., β-arrestin recruitment). pnas.org While it is known that different dynorphin peptides can exhibit distinct bias profiles, detailed studies characterizing the specific biased agonism of α-Neoendorphin (1-8) at the KOR and its implications within various oligomeric receptor complexes remain an active area for future research. nih.govpnas.org

Neurobiological Functions and Physiological Roles of Endogenous A Neoendorphin 1 8 Preclinical Focus

Modulation of Nociception and Pain Pathways

The endogenous opioid system, including peptides like α-neoendorphin, is a critical component of the body's natural pain control mechanisms. annualreviews.orgidosi.org These peptides modulate the perception of pain through complex interactions within the central and peripheral nervous systems.

The modulation of pain by α-neoendorphin involves actions at both the spinal and supraspinal levels. At the spinal level, opioid peptides can inhibit the transmission of nociceptive signals from the periphery to the brain. mdpi.com This occurs in the dorsal horn of the spinal cord, a key area for processing sensory information. physio-pedia.comnih.gov Opioid-containing interneurons in the dorsal horn can suppress the activity of ascending pain pathways. nih.gov They achieve this by inhibiting the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, from the primary afferent neurons and by hyperpolarizing the second-order neurons that transmit pain signals to higher brain centers. mdpi.comnih.govmdpi.com

Supraspinal mechanisms involve brain regions like the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), which are part of a descending pain modulatory system. annualreviews.orgucl.ac.uk This system can either inhibit or facilitate nociceptive transmission at the level of the spinal cord. annualreviews.org The release of endogenous opioids in these supraspinal areas can activate these descending pathways, leading to a widespread analgesic effect. mdpi.comannualreviews.org

The table below summarizes the key sites and general mechanisms of opioid-mediated pain modulation.

Level of Modulation Key Brain/Spinal Cord Regions General Mechanism of Action
Spinal Dorsal HornInhibition of neurotransmitter release from primary afferent neurons; Hyperpolarization of second-order neurons. nih.govmdpi.com
Supraspinal Periaqueductal Gray (PAG), Rostral Ventromedial Medulla (RVM)Activation of descending inhibitory pathways that suppress nociceptive signaling in the spinal cord. annualreviews.org

Sensory neurons, or nociceptors, are specialized nerve cells that detect potentially damaging stimuli. ucl.ac.ukuq.edu.au Their excitability is a crucial factor in the generation of pain signals. frontiersin.org Endogenous opioids, including α-neoendorphin, can modulate the excitability of these sensory neurons. ucl.ac.uk The binding of opioid peptides to their receptors on sensory neuron terminals can lead to a reduction in neuronal firing. wikipedia.org This is often achieved by altering the function of ion channels, which control the flow of ions across the neuronal membrane and are essential for the generation and propagation of action potentials. frontiersin.org For example, opioid receptor activation can inhibit calcium channels, which are necessary for neurotransmitter release, and activate potassium channels, which leads to hyperpolarization and a decrease in neuronal excitability. nih.gov

Recent research has highlighted how various factors can influence sensory neuron hyperexcitability, a state of heightened responsiveness that contributes to chronic pain. biorxiv.orgjci.org While not directly focused on α-neoendorphin, these studies underscore the complex regulation of sensory neuron function and the potential for endogenous systems to be involved in these processes. biorxiv.orgjci.org

Spinal Cord and Supraspinal Mechanisms

Role in Learning and Memory Processes

The hippocampus is a brain structure critical for learning and memory, and the endogenous opioid system, including dynorphins, is known to influence its function. nih.govgovinfo.gov

The hippocampal mossy fiber system, which consists of the axons of granule cells in the dentate gyrus projecting to the CA3 region, contains high concentrations of prodynorphin-derived peptides, including α-neoendorphin. govinfo.govpnas.orgnih.govjneurosci.org The presence and release of these peptides in the hippocampus strongly suggest they play a neurotransmitter or neuromodulator role in this brain region, influencing neuronal excitability. pnas.org Studies in guinea pig hippocampal slices have shown that dynorphin (B1627789) peptides, including α-neoendorphin, can inhibit synaptic transmission at the mossy fiber-CA3 synapse. nih.govjneurosci.org This inhibitory effect is mediated by presynaptic κ-opioid receptors. nih.govjneurosci.org

The table below shows the relative potencies of different dynorphin peptides in depressing mossy fiber responses in guinea pig hippocampal slices.

Peptide EC50 (nM)
Dynorphin A(1-17)34 ± 7
Dynorphin B56 ± 9
α-Neoendorphin101 ± 12
Dynorphin A(1-8)272 ± 11
Data from Weisskopf et al., 1993, as presented in a later study. nih.govjneurosci.org

Hippocampal Function and Mossy Fiber System

Regulation of Affective States and Stress Responses

The endogenous opioid system is deeply involved in the regulation of emotions, mood, and responses to stress. researchgate.netresearchgate.neteur.nl The distribution of prodynorphin and its derived peptides, including α-neoendorphin, in brain regions like the amygdala, hypothalamus, and hippocampus points to their role in these processes. nih.govresearchgate.net

Activation of the dynorphin/κ-opioid receptor system is often associated with negative affective states, such as dysphoria and anhedonia. oup.comdiva-portal.org This is in contrast to the effects of enkephalins and endorphins acting on mu and delta-opioid receptors, which are generally associated with positive reinforcement and pleasure. oup.comdiva-portal.org Stressful experiences can lead to the release of dynorphins in the brain, contributing to the negative emotional and motivational states that can accompany stress. researchgate.nettaylorandfrancis.com Preclinical studies have shown that the dynorphin/KOR system is activated by stress. researchgate.net This system's involvement in stress responses is thought to be a key factor in the development of stress-related psychiatric disorders. researchgate.net

Anxiety-Related Behaviors

The dynorphin/kappa opioid receptor (KOR) system, of which α-neoendorphin is a key component, is deeply implicated in the modulation of anxiety and emotional states. researchgate.net Activation of this system is often associated with stress-induced anxiety-like behaviors. nih.gov Preclinical studies using animal models have demonstrated that the dynorphin/KOR system in the basolateral amygdala (BLA), a brain region critical for processing fear and anxiety, plays a pivotal role in mediating these behaviors. plos.org

Model/SystemKey FindingImplication for a-Neoendorphin (1-8)Reference
Prodynorphin knockout miceDisplayed reduced anxiety-like behaviors in open field and light-dark tests.Suggests the endogenous dynorphin system, including α-neoendorphin, contributes to anxiety-like states. nih.gov
Mice in Elevated Plus MazeKOR antagonist (norBNI) blocked stress-induced decreases in open-arm time.Indicates that KOR activation by endogenous ligands like α-neoendorphin mediates anxiety-like behavior. plos.org
General Preclinical ModelsActivation of the dynorphin/KOR system is linked to stress-induced anxiety and dysphoria-like behaviors.As a primary KOR ligand, α-neoendorphin is a likely mediator of the anxiogenic effects of stress. nih.gov

Stress Axis Interactions

The activity of the α-neoendorphin system is tightly interwoven with the body's primary stress response system, the hypothalamic-pituitary-adrenal (HPA) axis. plos.org The HPA axis is a neurohormonal cascade initiated by the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary to release adrenocorticotropic hormone (ACTH), ultimately leading to the production of glucocorticoids like cortisol from the adrenal cortex. binasss.sa.cr

Preclinical evidence strongly suggests a functional link between the CRH system and the dynorphin/KOR system. plos.org Stressful stimuli not only activate the HPA axis but also lead to the release of dynorphin peptides in various brain regions. nih.govplos.org Specifically, research has shown that CRH can directly stimulate the release of dynorphin. plos.org This establishes a pathway where stress-induced activation of the CRF system engages the dynorphin/KOR system, contributing to the behavioral consequences of stress, such as anxiety and dysphoria. plos.org This interaction suggests that α-neoendorphin acts as a key neuromodulator within the broader stress circuitry, translating the hormonal signals of the HPA axis into specific neuronal and behavioral responses.

System InteractionPreclinical EvidenceConsequenceReference
CRH and Dynorphin/KORActivation of CRH receptors (CRF1-R) in the basolateral amygdala leads to dynorphin-dependent anxiety-like behavior.Establishes a direct link between the initiator of the HPA axis (CRH) and the activation of the α-neoendorphin system. plos.org
General Stress ResponseExposure to stress mobilizes both the HPA axis and the release of dynorphin peptides.α-Neoendorphin is positioned as a downstream effector of the central stress response. nih.gov

Influence on Motor Control and Movement

Endogenous α-neoendorphin is significantly involved in the regulation of motor function, primarily through its actions within the basal ganglia. researchgate.netnih.gov The basal ganglia are a group of subcortical nuclei essential for motor control, habit formation, and procedural learning. nih.gov Research, particularly in preclinical models of Parkinson's disease, has highlighted the critical role of α-neoendorphin in modulating motor circuitry, especially in the context of dopamine (B1211576) depletion and replacement therapies. researchgate.netplos.org

Basal Ganglia Circuitry Involvement

Within the basal ganglia, α-neoendorphin, along with other prodynorphin-derived peptides, is found in high concentrations, particularly in the substantia nigra (SN) and the globus pallidus (GP). nih.govplos.orgresearchgate.net These peptides are primarily located in neurons of the "direct pathway," which projects from the striatum to the output nuclei of the basal ganglia (the internal globus pallidus, GPi, and the substantia nigra pars reticulata). This pathway is crucial for facilitating movement.

Preclinical studies in primate models of Parkinson's disease have shown that levels of α-neoendorphin are altered in response to both the disease state and its treatment. In animals treated with L-DOPA who develop motor complications known as L-DOPA-induced dyskinesia (LID), levels of α-neoendorphin are elevated in the GPi. nih.gov Furthermore, imaging mass spectrometry has revealed that in rat models of Parkinson's disease, the nigral levels of α-neoendorphin strongly correlate with the severity of LID. plos.org These findings pinpoint α-neoendorphin as a key player in the neurochemical changes within the basal ganglia that underlie both normal motor control and the motor complications arising from dopamine replacement therapy. researchgate.netplos.org

Brain RegionPreclinical ModelKey Finding Regarding a-NeoendorphinReference
Substantia Nigra (SN)Rat model of Parkinson's Disease with L-DOPA-Induced Dyskinesia (LID)Nigral levels of α-neoendorphin strongly correlated with the severity of dyskinesia. plos.org
Globus Pallidus (GP) / Substantia Nigra (SN)Primate (Macaca mulatta) model of Parkinson's Disease with LIDLevels of α-neoendorphin in the GP and SN correlated with putaminal levels of L-DOPA. researchgate.netnih.gov
Internal Globus Pallidus (GPi)Primate model of Parkinson's Disease with LIDLevels of α-neoendorphin were elevated in the GPi of dyskinetic animals. nih.gov

Interaction with Dopaminergic Systems

The influence of α-neoendorphin on motor control is inextricably linked to its interaction with the brain's dopamine system. nih.govnjp.org.in The dynorphin/KOR system is a primary regulator of dopamine release in the striatum, a key input nucleus of the basal ganglia. nih.gov Generally, the activation of KORs on dopamine nerve terminals inhibits the release of dopamine, acting as a negative feedback mechanism. nih.govnjp.org.in

In the context of Parkinson's disease, the loss of dopamine neurons leads to a dysregulation of this system. nih.gov Treatment with the dopamine precursor L-DOPA aims to restore dopamine levels but can lead to abnormal processing of neuropeptides. researchgate.net Studies have demonstrated a direct correlation between the concentration of L-DOPA in the putamen and the levels of active neuropeptides, including α-neoendorphin, in the output structures of the basal ganglia. researchgate.netnih.gov This suggests that the dopaminergic tone heavily influences the processing and levels of α-neoendorphin. The elevated levels of α-neoendorphin seen in L-DOPA-induced dyskinesia are thought to contribute to the over-sensitization of dopamine pathways, highlighting a critical, though not fully understood, interaction in the pathophysiology of these motor complications. plos.org

Interactions with Other Neurotransmitter Systems

Cholinergic System

Evidence from preclinical studies suggests a functional interaction between the endogenous opioid system, including dynorphins like α-neoendorphin, and the cholinergic system. umich.edunih.gov The cholinergic system, which uses acetylcholine (B1216132) (ACh) as its neurotransmitter, plays a vital role in motor control, learning, and memory. Within the basal ganglia, large cholinergic interneurons in the striatum are key modulators of motor output. nih.gov

Research indicates a close functional coupling between these two systems. nih.gov For example, studies in rats have shown that the administration of acetylcholine can increase the release of dynorphin in the spinal cord. nih.gov This suggests that cholinergic activity can directly influence the release of dynorphin peptides. While direct studies on α-neoendorphin are limited, its presence in the basal ganglia alongside a dense network of cholinergic interneurons points towards a significant, localized interaction. umich.edunih.gov This interplay is likely crucial for the fine-tuning of motor commands within the complex circuitry of the striatum.

Glutamatergic and GABAergic Systems

Endogenous a-neoendorphin, a product of the prodynorphin gene, exerts significant modulatory effects on the central nervous system by interacting with the primary excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmitter systems. scielo.org.armdpi.com These interactions are predominantly mediated through the activation of kappa-opioid receptors (KORs), for which a-neoendorphin is an endogenous ligand. mdpi.comscbdd.com The functional outcomes of this modulation are complex and highly dependent on the specific brain region and neuronal subpopulation involved. mdpi.comnih.gov

Preclinical research indicates that a primary effect of KOR activation is the inhibition of neurotransmitter release from presynaptic terminals. scbdd.comnih.gov In the glutamatergic system, activation of presynaptic KORs consistently leads to a reduction in glutamate release. biorxiv.orgfrontiersin.org This has been observed in various brain regions, including the hippocampus and lateral habenula. nih.govbiorxiv.org By decreasing the release of glutamate, a-neoendorphin can dampen excitatory synaptic transmission, a mechanism that may contribute to its roles in pain modulation, stress responses, and the regulation of neuronal excitability. nih.govfrontiersin.org In conditions of neuronal hyperexcitability, such as epilepsy, a loss of this dynorphin-mediated inhibition of glutamate release may contribute to pathology. nih.govfrontiersin.org Interestingly, at elevated, pathophysiological concentrations, dynorphins may also interact directly with NMDA receptors, a key component of the glutamatergic system, potentially producing pronociceptive or excitotoxic effects. scielo.org.arsci-hub.se

The interaction of a-neoendorphin and the GABAergic system is more varied. mdpi.comnih.gov While KOR activation can inhibit GABA release in some areas, such as from presynaptic terminals of interneurons in the rat hippocampus, it can have opposing effects in other regions. mdpi.combiorxiv.org For instance, studies in the lateral habenula have shown that KOR activation can either increase or decrease GABA release, demonstrating a nuanced and circuit-specific regulation. biorxiv.org This differential modulation of GABAergic transmission allows for a fine-tuning of inhibitory tone across various neural circuits. The central amygdala's dynorphin/KOR system, for example, modulates inhibitory GABAergic transmission to influence drug dependence and reinforcement. mdpi.comnih.gov The crosstalk between opioid and GABAergic systems is critical in regulating reward pathways, where opioids can disinhibit dopaminergic neurons by suppressing GABAergic interneurons. mdpi.comnews-medical.net

The following table summarizes key preclinical findings on the interaction of a-neoendorphin and related dynorphins with glutamatergic and GABAergic systems.

Table 1: Preclinical Findings on a-Neoendorphin (1-8) and KOR-Mediated Modulation of Glutamatergic and GABAergic Systems

System Brain Region Effect of KOR Activation Key Finding Citation
Glutamatergic Hippocampus Inhibition of glutamate release Presynaptic KOR activation decreases N-, L-, and P/Q-type Ca2+ currents, reducing glutamate release from mossy fiber terminals. nih.gov
Lateral Habenula Uniform suppression of glutamate release KOR stimulation consistently suppressed presynaptic glutamate release onto LHb neurons. biorxiv.org
General Inhibition of neurotransmitter release KOR activation inhibits neurotransmitter release by reducing calcium ion currents. scbdd.com
GABAergic Hippocampus Inhibition of GABA release Opioids inhibit GABA release from presynaptic terminals of interneurons. mdpi.comnih.gov
Central Amygdala (CeA) Modulation of inhibitory transmission The dynorphin/KOR system modulates inhibitory GABAergic transmission to mediate drug dependence. mdpi.comnih.gov
Lateral Habenula Increased or decreased GABA release KOR activation had bidirectional effects on GABA release, indicating complex, circuit-specific regulation. biorxiv.org

Other Physiological Contributions (e.g., gastrointestinal motility, neuroendocrine)

Beyond its role within the central nervous system, endogenous a-neoendorphin (1-8) contributes to the regulation of several peripheral physiological processes, most notably gastrointestinal motility and neuroendocrine functions. nih.govannualreviews.org

Gastrointestinal Motility The endogenous opioid system, including prodynorphin-derived peptides like a-neoendorphin, is intricately involved in regulating the functions of the gastrointestinal (GI) tract. frontiersin.orgidosi.org a-Neoendorphin-like immunoreactivity has been identified in neurons within the submucous ganglia of the guinea-pig ileum, which are part of the enteric nervous system controlling secretomotor functions. nih.gov The release of dynorphin- and enkephalin-derived peptides, including a-neoendorphin, has been detected in intestinal tissue preparations during peristalsis. frontiersin.org

The general effect of opioid receptor activation in the gut is inhibitory. jvsmedicscorner.com Activation of opioid receptors, including KORs, leads to decreased gastric motility, reduced propulsive peristaltic contractions in the small and large intestines, and increased tone in various sphincters (e.g., pyloric, anal). jvsmedicscorner.comdrugbank.com This combination of effects slows the transit of intestinal contents, allowing for greater water absorption and potentially leading to constipation. jvsmedicscorner.com These effects on intestinal motility can be initiated by opioid peptides acting within the central nervous system, indicating a centrally-mediated pathway for gut regulation. nih.gov

Neuroendocrine Function Prodynorphin-derived peptides, including a-neoendorphin, play a modulatory role in the neuroendocrine system. annualreviews.org The KOR, which a-neoendorphin activates, is implicated in the regulation of autonomic and neuroendocrine functions. scbdd.com Research has shown that endogenous opioids are involved in controlling the release of hormones from the pituitary gland. annualreviews.orgoup.com For example, preclinical studies in rats have demonstrated that a-neoendorphin can stimulate the secretion of prolactin. annualreviews.org Furthermore, endogenous dynorphins appear to exert an inhibitory influence on the release of luteinizing hormone (LH), as administration of dynorphin-specific antisera was found to stimulate LH release. annualreviews.org These findings suggest that a-neoendorphin is part of a complex peptidergic system that helps to fine-tune hormonal balance in response to various physiological signals. annualreviews.orgbioscientifica.com

The following table summarizes key preclinical findings on the other physiological contributions of a-neoendorphin and related dynorphins.

Table 2: Preclinical Findings on Other Physiological Contributions of a-Neoendorphin (1-8)

Physiological System Specific Function Effect of a-Neoendorphin / KOR Activation Key Finding Citation
Gastrointestinal Motility Inhibition Opioids decrease gastric motility, reduce propulsive contractions, and increase sphincter tone, slowing intestinal transit. jvsmedicscorner.comdrugbank.com
Secretion Modulation a-Neoendorphin immunoreactivity is found in secretomotor neurons of the guinea-pig ileum. nih.gov
Neuroendocrine Prolactin Release Stimulation a-Neoendorphin stimulated prolactin secretion in rats. annualreviews.org
Luteinizing Hormone (LH) Release Inhibition Antisera to dynorphin stimulated LH release in rats, suggesting an inhibitory role for the peptide. annualreviews.org

Table of Mentioned Compounds

Compound Name
a-Neoendorphin
a-Neoendorphin (1-8)
β-neoendorphin
γ-aminobutyric acid (GABA)
Adrenocorticotropic hormone (ACTH)
Big dynorphin
DAMGO
Dopamine
Dynorphin A
Dynorphin A (1-8)
Dynorphin B
Enkephalin
Glutamate
Leu-enkephalin
Leumorphin
Loperamide
Luteinizing hormone
Met-enkephalin
Morphine
Muscimol
Naloxone
Naltrexone
Prolactin
Substance P
Thebaine
Tyrosine hydroxylase
U50,488

Methodological Approaches and Research Techniques for A Neoendorphin 1 8 Studies

Molecular and Genetic Techniques

To understand the regulation and distribution of a-Neoendorphin (1-8), it is essential to study its precursor, prodynorphin, at the genetic level.

In situ hybridization is a technique that uses a labeled complementary DNA or RNA strand (a probe) to localize a specific mRNA sequence in a portion of tissue. nih.govjst.go.jp This method has been widely used to map the distribution of cells that synthesize prodynorphin. nih.govjneurosci.org

By using labeled oligonucleotide probes complementary to the coding region of rat prodynorphin mRNA, researchers have been able to visualize the specific locations of prodynorphin synthesis in the brain. nih.govjst.go.jp These studies have shown dense labeling of prodynorphin mRNA in key brain regions, including the striatum, the supraoptic and paraventricular nuclei of the hypothalamus, and the dentate gyrus. nih.gov The technique is specific enough to distinguish between the mRNAs for different opioid precursors, such as preproenkephalin and preprodynorphin, and to quantify their relative expression levels in different neuronal populations. jneurosci.org In situ hybridization has also confirmed that Sertoli cells are the primary site of prodynorphin gene expression in the rat testis. oup.com The technique is also valuable for validating the knockdown of gene expression in experimental models. researchgate.net

Table 2: Key Brain Regions with Prodynorphin mRNA Expression Identified by In Situ Hybridization

Brain RegionObservationReference(s)
Striatum Dense labeling of prodynorphin mRNA. nih.govjneurosci.org
Hypothalamus Dense labeling in the supraoptic and paraventricular nuclei. nih.gov
Dentate Gyrus Dense labeling observed. nih.gov
Nucleus Accumbens Prodynorphin mRNA expression detected and experimentally reduced via shRNA. researchgate.net

Gene Knockout/Knockdown Models for Prodynorphin

To understand the physiological roles of peptides derived from prodynorphin (Pdyn), including a-neoendorphin, researchers extensively use genetic manipulation techniques in animal models, primarily mice. These models involve either the complete removal (knockout) or the reduction (knockdown) of Pdyn gene expression.

Gene Knockout Models:

Constitutive knockout mice, where the Pdyn gene is non-functional throughout development, have been instrumental. For instance, Pdyn knockout mice have been created where the coding exons of the gene are deleted nih.gov. Studies using these mice have revealed the impact of the chronic absence of prodynorphin-derived peptides. Aged Pdyn knockout mice demonstrated better performance in a water maze task compared to their wild-type counterparts, suggesting that endogenous dynorphins may contribute to age-related cognitive decline nih.gov. Another study showed that knocking down the Pdyn gene in aged mice prevented deficits in both spatial and recognition memory jneurosci.org.

Conditional knockout models offer more precise spatial and temporal control over gene deletion. For example, pDynfl mice possess loxP sites flanking exon 4 of the Pdyn gene. jax.org When these mice are bred with mice expressing Cre recombinase in specific cell types, it results in the deletion of exon 4 in those targeted neurons. jax.org This approach has been used to delete Pdyn in dopamine (B1211576) D1 receptor-expressing neurons, revealing that striatal dynorphin (B1627789)/kappa-opioid receptor (KOR) signaling is crucial for cognitive flexibility and synaptic plasticity jax.org.

Gene Knockdown Models:

Site-specific gene knockdown provides a powerful alternative to constitutive knockouts, minimizing potential developmental compensations. This technique often employs viral vectors, such as adeno-associated viruses (AAV), to deliver short hairpin RNA (shRNA) that targets Pdyn mRNA for degradation in a specific brain region. One study used this method to knock down Pdyn in the nucleus accumbens of rats. This localized knockdown attenuated depression-like behavior and reduced locomotor sensitization to cocaine, highlighting the role of dynorphins in this specific brain area in mood and addiction-related behaviors. plos.orgresearchgate.net

Table 1: Summary of Findings from Prodynorphin Gene Knockout/Knockdown Studies

Model Type Genetic Modification Key Findings Reference(s)
Knockout Deletion of Pdyn coding exons Diminished age-associated impairment in spatial learning and memory. nih.gov
Knockout Deletion of Pdyn coding exons Increased sensitivity to the rewarding effects of low doses of nicotine (B1678760) in self-administration paradigms. oup.com
Knockout Deletion of Pdyn gene Reduced anxiety-like behaviors in various tests (open field, elevated plus maze). nih.gov
Knockout Deletion of Pdyn gene Intact spatial and recognition memory in aged mice compared to deficits in wild-type mice. jneurosci.orgnih.gov
Conditional Knockout loxP sites flanking exon 4 of Pdyn (pDynfl) crossed with D1-cre mice Enhanced reversal learning and increased striatal long-term potentiation (LTP). jax.org
Knockdown AAV-shRNA against Pdyn in the nucleus accumbens Attenuated depression-like behavior in the forced swim test and reduced cocaine locomotor sensitization. plos.orgresearchgate.net

Neuroanatomical Mapping and Imaging Techniques

Determining the precise location of a-neoendorphin within the brain is fundamental to understanding its function. Neuroanatomical techniques provide a map of the neuronal systems that produce and respond to this peptide.

Immunohistochemistry (IHC) and immunofluorescence (IF) are the most common techniques used to visualize the distribution of a-neoendorphin. These methods use antibodies that specifically bind to the peptide. The antibody is then detected using a chemical reaction that produces a colored product (IHC) or a fluorescent tag (IF), allowing researchers to see the location of the peptide within brain tissue sections.

Investigating where a-neoendorphin and its related peptides are located within a neuron provides clues about their synthesis, processing, and release. Immunocytochemical techniques at the electron microscope level or high-resolution confocal microscopy can be used for these studies.

Research has shown that peptides derived from both prodynorphin and another opioid precursor, proenkephalin, are present in the same cells within the medulla region of the guinea pig adrenal gland jneurosci.org. Using immunofluorescence on adjacent tissue sections, studies demonstrated that antisera for a-neoendorphin (a prodynorphin marker) and met-enkephalin-Arg-Gly-Leu (a proenkephalin marker) stained the same medullary cells jneurosci.org. Further analysis of extracts from these glands identified high concentrations of immunoreactive a-neoendorphin jneurosci.org.

More recent studies using immunofluorescence and confocal microscopy have investigated the translocation of dynorphin peptides into cells. Big dynorphin and dynorphin A were found to penetrate cells and were predominantly located in the cytoplasm, where they associated with the endoplasmic reticulum ki.se. While this study focused on larger dynorphin peptides, it highlights advanced imaging techniques used to determine the subcellular fate of prodynorphin-derived peptides.

Immunohistochemistry and Immunofluorescence

Electrophysiological Recording Approaches

Electrophysiology allows for the direct measurement of the electrical properties of neurons and how they are modulated by neurotransmitters like a-neoendorphin. These techniques are crucial for determining the functional effects of the peptide on neuronal excitability and synaptic communication.

This technique involves recording from neurons within a thin slice of living brain tissue that is kept viable in an oxygenated, nutrient-rich solution. This preparation preserves the local circuitry of the brain region being studied, allowing for the investigation of how a-neoendorphin affects synaptic transmission and neuronal firing within an intact network precisionary.comfrontiersin.org.

Studies using acute hippocampal slice preparations from rats have been instrumental in elucidating the effects of prodynorphin-derived peptides. In the CA3 region of the hippocampus, dynorphin A has been shown to have complex, concentration-dependent effects on neuronal excitability jneurosci.org. Slice electrophysiology has also been used to investigate the consequences of Pdyn gene knockout. For example, in slices from aged Pdyn knockout mice, long-term depression (LTD), a form of synaptic plasticity, was significantly enhanced compared to wild-type controls, linking the peptide to age-related changes in synaptic function nih.gov. Similarly, slice electrophysiology in the central amygdala of mice with a history of alcohol consumption revealed sex-specific changes in the excitability of prodynorphin (PDYN) neurons biorxiv.org.

Whole-cell and patch-clamp recordings are refined electrophysiological techniques that offer high-resolution measurement of a single neuron's electrical activity mdpi.com. A microscopic glass pipette is sealed onto the membrane of a neuron, allowing the researcher to control the neuron's membrane potential (voltage-clamp) or record its voltage changes (current-clamp). This provides detailed information about ion channel function and synaptic currents. frontiersin.orgphysiology.org

Using whole-cell patch-clamp on cultured cortical neurons, researchers found that dynorphin peptides can enhance the activity of acid-sensing ion channels (ASICs), which are involved in acidosis-induced neuronal death jneurosci.org. In the hippocampal slice preparation, single-electrode voltage-clamp recordings of CA3 neurons revealed that dynorphin A modulates a specific potassium current known as the M-current in a concentration-dependent manner. At low concentrations, it augmented the current, while at higher concentrations, it often reduced it. jneurosci.org This demonstrates that prodynorphin-derived peptides can have complex, opposing effects on the same ion channel, which may underlie their diverse physiological actions. jneurosci.org

Table 2: Summary of Electrophysiological Findings

Technique Preparation Key Findings Related to Prodynorphin/Dynorphin Reference(s)
In Vitro Slice Electrophysiology Rat hippocampal slice Dynorphin A exerts concentration- and voltage-dependent effects on CA3 pyramidal neuron excitability. jneurosci.org
In Vitro Slice Electrophysiology Mouse hippocampal slice Knockdown of Pdyn enhances Group 1 mGluR-mediated long-term depression in aged mice. nih.gov
Whole-Cell Patch-Clamp Cultured cortical neurons Big dynorphin enhances acid-sensing ion channel 1a (ASIC1a) activity. jneurosci.org
Whole-Cell Patch-Clamp Rat hippocampal slice Dynorphin A modulates the M-current in CA3 neurons in a bidirectional, concentration-dependent manner. jneurosci.org

Compound Reference Table

Comparative and Evolutionary Aspects of Neoendorphins

Cross-Species Conservation and Variation of Prodynorphin and Neoendorphin Sequences

The gene encoding prodynorphin (PDYN) is part of the opioid/orphanin gene family, which also includes proenkephalin (PENK), proopiomelanocortin (POMC), and pronociceptin (PNOC). researchgate.netfrontiersin.org The PDYN gene itself gives rise to several biologically active peptides, including α-neoendorphin, β-neoendorphin, dynorphin (B1627789) A, and dynorphin B. frontiersin.orgnih.gov

Analysis of the PDYN gene and its resulting peptide sequences across a wide range of vertebrate species reveals a pattern of both remarkable conservation and significant variation. The core opioid motif, Tyr-Gly-Gly-Phe-Leu (YGGFL), which is essential for binding to opioid receptors, is highly conserved within the α-neoendorphin sequence across vertebrates. plos.org However, the amino acids C-terminal to this core motif exhibit greater variability.

For instance, studies comparing human and chimpanzee PDYN show that while the protein itself is identical, the promoter region of the gene, which controls its expression, has significant differences. sciencedaily.com This suggests that regulatory changes, rather than changes in the peptide sequence itself, may have been a key driver of evolutionary divergence in the function of dynorphins between these closely related species. sciencedaily.com In a broader comparison across vertebrates, key amino acid residues within the dynorphin A peptide, which is also derived from PDYN, are highly conserved, suggesting their functional importance. nih.gov

Even within the neoendorphin sequence itself, species-specific substitutions can occur. A study on bovine prodynorphin identified a C-terminal fragment of the precursor and found that the bovine sequence differed from the porcine sequence by a single amino acid substitution (serine for asparagine). jneurosci.org While a minor change, it significantly affected the peptide's recognition by specific antibodies, highlighting how small variations can have measurable biochemical consequences. jneurosci.org

Table 1: Comparison of α-Neoendorphin Sequences Across Select Species

This table illustrates the high degree of conservation, particularly in the N-terminal opioid motif (YGGFL), and variation in the C-terminal region of α-neoendorphin.

Speciesα-Neoendorphin Amino Acid Sequence
HumanTyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys
PorcineTyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys
BovineTyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys
Avian (Chicken)Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro
Mammalian (General)YGGFLRKYPK

Phylogenetic Relationships within the Endogenous Opioid Peptide Families

The four families of endogenous opioid peptides—enkephalins, endorphins, dynorphins (including neoendorphins), and nociceptin/orphanin FQ—and their corresponding receptors are believed to have arisen from a common ancestral gene through two rounds of whole-genome duplication early in vertebrate evolution. frontiersin.orgplos.orgfrontiersin.org This "2R hypothesis" provides a framework for understanding the evolutionary relationships between these peptide families.

Phylogenetic analysis based on the sequences of the precursor proteins (PENK, POMC, PDYN, and PNOC) supports this model. plos.org The analysis suggests that an ancestral opioid peptide gene duplicated, and then one of the copies duplicated again, resulting in three distinct gene lineages. A subsequent local duplication of one of these genes gave rise to the fourth member. plos.org Specifically, evidence from the chicken and teleost fish genomes suggests that the POMC and PNOC genes are located near each other, indicating they arose from a local duplication event. plos.org

The family of opioid receptors (mu, delta, kappa, and nociceptin) shows a parallel evolutionary history, with a quartet of receptor genes also emerging from the two whole-genome duplications before the origin of jawed vertebrates over 450 million years ago. wikipedia.orgpnas.orgnih.gov The dynorphin peptides, including α-neoendorphin, are the primary endogenous ligands for the kappa opioid receptor (KOR). frontiersin.orgpnas.org The co-evolution of the ligand (dynorphin/neoendorphin) and its preferred receptor (KOR) is a central theme in the diversification of the opioid system.

Table 2: Endogenous Opioid Peptide Families and Their Primary Receptor Affinity

This table outlines the four major endogenous opioid peptide families, their precursor genes, and their primary receptor targets, illustrating the parallel evolution of ligands and receptors.

Peptide FamilyPrecursor GeneNotable PeptidesPrimary Receptor
EnkephalinsPENKMet-enkephalin, Leu-enkephalinDelta (DOR)
EndorphinsPOMCβ-endorphinMu (MOR)
DynorphinsPDYNDynorphin A, Dynorphin B, α-Neoendorphin, β-NeoendorphinKappa (KOR)
Nociceptin/Orphanin FQPNOCNociceptin (Orphanin FQ)Nociceptin (NOPR/ORL-1)

Functional Divergence and Specialization of Neoendorphins across Species

The structural variations observed in the PDYN gene and its peptide products across species are associated with functional divergence. While the core functions of the dynorphin system, such as modulation of pain and reward pathways, are broadly conserved, the specifics of receptor activation and physiological response can differ. plos.orgnih.gov

One source of functional divergence is the differential processing of the prodynorphin precursor. In mammals, PDYN is cleaved to produce α-neoendorphin, dynorphins A and B. frontiersin.org However, the relative abundance and specific forms of these peptides can vary between different brain regions and, presumably, between species, leading to specialized physiological roles. frontiersin.org Furthermore, dynorphin peptides can be further processed into smaller, less selective forms like Leu-enkephalin, adding another layer of complexity and potential for functional modulation. nih.gov

Another key aspect of functional divergence lies in the interaction between the peptide and its receptor. Studies comparing opioid receptors between mammals and non-mammalian vertebrates, such as frogs, have shown that non-mammalian receptors can be less selective for certain ligands. pnas.orgnih.gov For example, the potent amphibian-skin-derived opioid peptide deltorphin (B1670231) is highly selective for the delta opioid receptor (DOR) in mammals but is largely inactive at the frog DOR. nih.gov This species-specific sensitivity is traced back to single amino acid differences in the receptor sequence. nih.gov Such findings imply that the neoendorphin-KOR interaction may also exhibit species-specific characteristics, where the co-evolution of the ligand and receptor has led to fine-tuned, specialized signaling pathways in different lineages.

The accelerated evolution of the PDYN gene's regulatory region in the human lineage suggests a significant functional shift. sciencedaily.com Increased and more easily activated expression of prodynorphin in humans compared to other primates may have been important in the evolution of human-specific traits related to perception, social bonding, and cognition. sciencedaily.com

Future Directions in A Neoendorphin 1 8 Research

Elucidation of Novel Receptor Ligands and Signaling Pathways

While α-Neoendorphin is known to be a product of the prodynorphin gene and acts as an endogenous ligand for opioid receptors, its truncated form, α-Neoendorphin (1-8), and its subsequent metabolites may possess unique receptor interaction profiles and signaling properties. wikipedia.orgresearchgate.netnih.gov The full-length α-neoendorphin peptide binds to kappa (κ), mu (μ), and delta (δ) opioid receptors. wikipedia.org However, its processing into smaller fragments, such as α-Neoendorphin (1-8) or the even shorter β-neoendorphin, alters its potency and selectivity. nih.govnih.govnih.gov

A significant future direction lies in exploring non-opioid receptor interactions for metabolites of the dynorphin (B1627789) family. Research in animal models of Parkinson's disease has identified a novel metabolite, des-tyrosine α-neoendorphin, which lacks the N-terminal tyrosine essential for classical opioid receptor binding. nih.gov The levels of this metabolite were found to correlate positively with the severity of L-DOPA-induced dyskinesia (LID), pointing towards potential non-opioid receptor-mediated effects. nih.gov This discovery highlights the importance of investigating previously uncharacterized signaling pathways that may be modulated by these truncated peptides.

Furthermore, the concept of "biased agonism," where a ligand stabilizes a specific receptor conformation to preferentially activate certain downstream signaling pathways over others, is a critical area for future study. frontiersin.orgnih.gov It is plausible that α-Neoendorphin (1-8) and its metabolites could act as biased agonists, producing distinct cellular responses compared to other endogenous opioids like Dynorphin A. Future studies using label-free integrative pharmacology and pathway-specific assays could dissect these nuanced signaling profiles, offering a more refined understanding of the peptide's functional effects. nih.govarxiv.org

Advanced Preclinical Models for Complex Systemic Investigations

To unravel the precise role of α-Neoendorphin (1-8) in vivo, researchers are turning to state-of-the-art preclinical models that allow for unprecedented spatial and temporal control over neuronal activity and molecular analysis.

Optogenetics and chemogenetics are powerful tools that enable researchers to control the activity of specific, genetically defined populations of neurons with light or designer drugs, respectively. nih.gov These techniques are being applied to understand the function of neuronal circuits where dynorphin peptides are expressed, such as those involved in mood, motivation, and social interaction. nih.govplos.orgvanderbilt.edu For instance, chemogenetic inhibition of dynorphin-containing neurons in the central amygdala has been shown to reduce binge-like ethanol (B145695) intake in preclinical models. nih.gov

Future studies can leverage these approaches to specifically target neurons that synthesize and release α-Neoendorphin (1-8). By selectively activating or silencing these neurons in behaving animals, it will be possible to delineate the specific contribution of α-Neoendorphin (1-8) to circuit function and behavior, distinguishing its effects from other co-released prodynorphin peptides like Dynorphin A and Dynorphin B. researchgate.netfrontiersin.org This level of specificity is crucial for understanding its role in complex processes regulated by brain regions like the nucleus accumbens, prefrontal cortex, and amygdala. vanderbilt.edufrontiersin.org

The advent of integrative multi-omics technologies, particularly mass spectrometry imaging (MSI), has revolutionized the study of neuropeptides. researchgate.net Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI allow for the simultaneous detection, quantification, and spatial mapping of multiple neuropeptides and their metabolites directly in a single tissue section. nih.govdiva-portal.orgdiva-portal.org

This approach has been instrumental in revealing the complex, region-specific processing of prodynorphin peptides in the context of disease. researchgate.netnih.gov For example, in preclinical primate models of Parkinson's disease, MALDI-MSI has been used to visualize and quantify changes in α-neoendorphin and its fragments in distinct basal ganglia structures, linking these molecular changes directly to the severity of motor complications. researchgate.netdiva-portal.org Future research will likely expand the use of MSI and other multi-omics approaches (e.g., proteomics, metabolomics) to create comprehensive maps of the molecular landscape regulated by or co-localized with α-Neoendorphin (1-8), providing novel insights into its systemic function and its role in disease networks. uu.nl

Table 1: Key Findings from Mass Spectrometry Imaging (MSI) Studies on α-Neoendorphin in Preclinical Parkinsonism
Study FocusAnimal ModelKey Findings Related to α-NeoendorphinReference
L-DOPA-Induced Dyskinesia (LID)Rat model of Parkinson's diseaseLevels of α-neoendorphin were strongly and positively correlated with LID severity. A novel metabolite, des-tyrosine α-neoendorphin, also correlated positively with dyskinesia. nih.gov
Abnormal Neuropeptide Processing in LIDMacaque model of Parkinson's diseaseLevels of active α-neoendorphin in the globus pallidus and substantia nigra correlated with putaminal L-DOPA levels. Levels of truncated/processed forms correlated with dyskinesia severity. researchgate.netnih.gov
Region-Specific BioconversionRat model of Parkinson's diseaseRapid des-tyrosination of α-neoendorphin occurs in the striatum of animals with severe dyskinesia, but not in the substantia nigra, highlighting region-specific enzymatic processing. diva-portal.org

Optogenetic and Chemogenetic Approaches

Development of Selective Pharmacological Tools for Research

A major challenge in studying endogenous peptides is the lack of selective pharmacological tools to probe their function. The development of synthetic analogs, agonists, and antagonists is a critical future direction. Research has shown that strategic chemical modifications to endogenous peptide sequences can dramatically alter their pharmacological profile. nih.gov

One successful approach has been the conversion of opioid peptide agonists into selective antagonists. By replacing the N-terminal Tyr¹ residue of dynorphin peptides with derivatives like 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp), researchers have successfully created potent and selective antagonists. nih.gov This strategy was applied to α-neoendorphin, resulting in novel KOR antagonists that could be valuable pharmacological tools for dissecting the roles of KOR subtypes. nih.gov More recent work involves "stapling" peptide structures using cysteine crosslinking to create more stable and selective KOR antagonists based on dynorphin sequences, a strategy that could be adapted for α-Neoendorphin (1-8). acs.org The creation of such selective tools will be indispensable for future studies aiming to isolate the physiological effects of α-Neoendorphin (1-8) from those of other opioid peptides.

Exploration of Pathophysiological Roles in Disease Models (Preclinical Focus)

Building on advanced models and pharmacological tools, a key area of future research is the deeper exploration of how α-Neoendorphin (1-8) contributes to various disease states.

Significant evidence from preclinical models implicates the dynorphin system, including α-neoendorphin, in the pathophysiology of neurodegenerative disorders, most notably Parkinson's disease (PD). nih.govresearchgate.net While PD is characterized by dopamine (B1211576) neuron loss, long-term treatment with L-DOPA often leads to debilitating L-DOPA-induced dyskinesia (LID). researchgate.netnih.gov Studies using mass spectrometry imaging in both rat and non-human primate models of PD have shown that the levels and processing of α-neoendorphin are abnormally regulated in the basal ganglia of dyskinetic animals. nih.govresearchgate.netdiva-portal.org Specifically, the abundance of α-neoendorphin in brain regions like the globus pallidus and substantia nigra correlates with L-DOPA levels and the severity of dyskinesia. researchgate.netnih.gov Future preclinical research will need to determine whether these changes are merely a consequence of the disease state or if they play a causal role in the development of motor complications.

In the context of Alzheimer's disease (AD), the links are currently more indirect but represent a promising avenue for investigation. Enzymes involved in the processing of the prodynorphin precursor, such as cathepsin L, and those involved in the degradation of its products, like thimet oligopeptidase (THOP1), have been implicated in AD pathology. nih.govpreprints.org Cathepsin L knockout mice show a 90% reduction in α-neoendorphin levels, while THOP1 has been shown to degrade α-neoendorphin and is found to be elevated in human AD brain tissue. nih.govpreprints.org These findings suggest that dysregulation of α-neoendorphin metabolism could be a contributing factor in AD, warranting further investigation in preclinical AD models.

Chronic Pain States

The role of the dynorphin peptide family in nociception is multifaceted, with evidence suggesting a dual function that can be either antinociceptive or pronociceptive depending on the physiological context. sci-hub.se While endogenous opioids like dynorphins are generally considered inhibitory neurotransmitters in pain processing, their sustained upregulation in pathological conditions may contribute to the maintenance of chronic pain states. researchgate.netresearchgate.netnih.gov Specifically, in conditions like neuropathic pain, elevated levels of dynorphin peptides are thought to facilitate a persistent pain state. nih.gov

Future research must specifically delineate the contribution of α-Neoendorphin (1-8) to these processes. Studies have shown that its parent peptide, α-neoendorphin, along with Dynorphin A (1-8) and Dynorphin B, are present in nearly equal concentrations in key brain regions like the hippocampus and are actively released. nih.gov However, the specific actions of the α-Neoendorphin (1-8) fragment in chronic pain models remain largely uncharacterized.

A critical avenue for future investigation is the potential for non-opioid receptor-mediated effects. Research has demonstrated that other dynorphin peptides can produce motor dysfunction and other effects that are not blocked by opioid antagonists, suggesting alternative signaling pathways. nih.gov It is plausible that α-Neoendorphin (1-8) also possesses such non-opioid actions that could be pronociceptive. sci-hub.se Elucidating these mechanisms is essential. Research should focus on whether α-Neoendorphin (1-8) contributes to the "pronociceptive" state observed with elevated dynorphin levels in chronic neuropathic pain. nih.gov

Table 1: Research Findings on Prodynorphin Peptides in Pain Modulation

Peptide Studied Experimental Model/Context Key Findings Reference
Prodynorphin-derived peptides General Pain Processing Normally function as inhibitory neurotransmitters. researchgate.netresearchgate.net
Upregulated Dynorphin Neuropathic Pain Models Upregulated spinal dynorphin is pronociceptive and required for the maintenance of persistent neuropathic pain. nih.gov
Dynorphin-related peptides (including α-neoendorphin) Intrathecal administration in rats Produced dose-related motor dysfunction not mediated by opioid receptors. nih.gov
α-neoendorphin, Dyn A(1-8), Dyn B Rat Hippocampus Peptides are present in nearly equal concentrations and are released upon stimulation. nih.gov

Addiction Mechanisms and Reward Circuitry

The endogenous opioid system, particularly the dynorphin/kappa-opioid receptor (KOR) system, is integral to modulating the brain's reward circuits and the pathophysiology of addiction. news-medical.netnjp.org.in Activation of KORs generally produces aversive or dysphoric states, acting as a natural counterbalance to the brain's reward signaling, which is largely driven by dopamine. njp.org.innih.gov Chronic exposure to drugs of abuse can lead to neuroadaptations in the dynorphin/KOR system, which is implicated in the negative emotional states associated with withdrawal and relapse. nih.gov

α-Neoendorphin (1-8) is an endogenous peptide derived from prodynorphin that interacts with opioid receptors. researchgate.net Unlike longer dynorphin peptides that show high selectivity for the KOR, α-Neoendorphin (1-8) and its parent peptide α-neoendorphin are less selective. sci-hub.seannualreviews.org They exhibit a broader binding profile, with significant affinity for mu- and delta-opioid receptors in addition to kappa-opioid receptors. sci-hub.sewikipedia.org This suggests that α-Neoendorphin (1-8) may have a more complex modulatory role in the reward circuitry than highly selective KOR agonists.

Future research should aim to dissect the specific impact of α-Neoendorphin (1-8) on addiction-related behaviors. Key questions remain regarding how its mixed-receptor profile influences dopamine release in critical reward areas like the nucleus accumbens and ventral tegmental area. njp.org.in It is crucial to understand whether α-Neoendorphin (1-8) primarily contributes to the anti-reward effects typical of KOR activation or if its action at mu- and delta-receptors results in a different net effect on reward perception and drug-seeking behavior. Investigating how the processing of prodynorphin into α-Neoendorphin (1-8) versus other dynorphin fragments is altered during different stages of the addiction cycle could provide valuable insights into the neurobiology of substance use disorders. nih.gov

Table 2: Receptor Binding and Functional Profile of α-Neoendorphin Peptides

Compound Primary Precursor Receptor Interaction Profile Implication in Reward/Addiction Reference
Prodynorphin-derived peptides (general) Prodynorphin Preferentially bind to the kappa-opioid receptor (KOR). Activation of the KOR/dynorphin system can lead to negative mood states and modulates the rewarding effects of addictive drugs. researchgate.netnjp.org.innih.gov
α-neoendorphin Prodynorphin Binds to kappa-, mu-, and delta-opioid receptors (KOR, MOR, DOR). Less selective for KOR, suggesting a potentially complex modulatory role. sci-hub.sewikipedia.org
Dynorphin A (1-8) Prodynorphin Lower affinity and selectivity for KOR compared to Dynorphin A (1-17); also interacts with MOR and DOR. Its less selective nature complicates its role as a simple KOR agonist. researchgate.netannualreviews.org

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of α-Neoendorphin (1-8) that influence its opioid receptor binding affinity?

  • Methodological Answer : Structural analysis should focus on its octapeptide sequence (Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr) and post-translational modifications. Receptor binding assays (e.g., competitive radioligand displacement studies) can quantify affinity for μ-, δ-, and κ-opioid receptors. Computational modeling (e.g., molecular docking) can predict interactions with receptor binding pockets. Validate findings using site-directed mutagenesis to assess critical residues .

Q. How can researchers accurately quantify α-Neoendorphin (1-8) in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV or fluorescence detection for purity validation. For sensitive quantification in tissues or plasma, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Ensure sample preparation includes protease inhibitors to prevent degradation .

Q. What experimental models are suitable for studying the analgesic effects of α-Neoendorphin (1-8)?

  • Methodological Answer : Rodent models (e.g., tail-flick or hot-plate tests) are standard for acute pain. For chronic pain, use neuropathic injury models (e.g., sciatic nerve ligation). Include controls for opioid receptor specificity (e.g., naloxone pretreatment). Measure peptide stability using pharmacokinetic profiling (half-life, bioavailability) .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor affinity and in vivo efficacy of α-Neoendorphin (1-8) be resolved?

  • Methodological Answer : Investigate metabolic stability via plasma incubation assays and identify degradation products. Use conditional knockout mice to isolate receptor subtypes mediating effects. Employ microdialysis to measure real-time peptide concentrations in target brain regions (e.g., periaqueductal gray). Compare results across species to assess translational relevance .

Q. What strategies mitigate bias in preclinical studies evaluating α-Neoendorphin (1-8) for addiction-related behaviors?

  • Methodological Answer : Implement double-blinding and randomized allocation of subjects to treatment groups. Use automated behavioral tracking systems (e.g., EthoVision) to reduce observer bias. Pre-register protocols and statistical analysis plans to avoid outcome reporting bias. Validate findings through independent replication labs .

Q. How can multi-omics approaches elucidate the systemic role of α-Neoendorphin (1-8) in pain modulation?

  • Methodological Answer : Integrate transcriptomics (RNA-seq of dorsal root ganglia) and proteomics (LC-MS/MS of spinal cord tissue) to map peptide-regulated pathways. Pair with metabolomics to identify downstream lipid/neurotransmitter changes. Use bioinformatics tools (e.g., STRING, GeneMANIA) to construct interaction networks and prioritize hub targets .

Q. What methodological improvements are needed in existing guidelines (e.g., OECD) to detect endocrine-disrupting effects of α-Neoendorphin (1-8) derivatives?

  • Methodological Answer : Expand endpoints in toxicity studies to include hormone receptor transactivation assays (e.g., ERα/β, AR) and epigenetic markers (e.g., DNA methylation at steroidogenic genes). Use longitudinal designs to assess latent effects. Collaborate with regulatory agencies to harmonize endpoints and validation criteria .

Q. How can conflicting findings about α-Neoendorphin (1-8)'s role in stress responses be reconciled across studies?

  • Methodological Answer : Conduct meta-analyses to quantify heterogeneity (e.g., I² statistic). Stratify results by variables like stressor type (acute vs. chronic), administration route, and species. Perform sensitivity analyses to identify outlier studies. Use Mendelian randomization to assess causal relationships in human datasets .

Methodological Best Practices

  • Reproducibility : Document detailed protocols using platforms like protocols.io . Share raw data and analysis code via repositories (e.g., Zenodo, GitHub). Include positive/negative controls in all experiments .
  • Literature Review : Use controlled vocabularies (e.g., MeSH terms) and Boolean operators to systematically search PubMed, Embase, and Cochrane Library. Track citations via tools like Zotero to ensure comprehensive coverage .
  • Ethical Compliance : For human studies, obtain IRB approval and register trials (e.g., ClinicalTrials.gov ). For animal research, adhere to ARRIVE guidelines for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.